molecular formula C17H24ClNO2S B2801917 tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate CAS No. 1289388-17-5

tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate

Cat. No. B2801917
M. Wt: 341.89
InChI Key: SIBAPGCHHOWVIR-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

Scientific Research Applications

Synthesis of Key Intermediates

Compounds closely related to tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate serve as critical intermediates in the synthesis of pharmacologically significant compounds, including anticancer drugs and kinase inhibitors. These intermediates are pivotal in developing small molecule therapeutics targeting specific biological pathways.

  • Vandetanib Intermediate : A compound similar to the target, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in synthesizing Vandetanib, indicating the compound's utility in developing tyrosine kinase inhibitors (Wang, Wenhui, Tang, & Xu, 2015).

  • Anticancer Drug Synthesis : Another related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, highlights the role of these intermediates in developing small molecule anticancer drugs. This example underscores the importance of such intermediates in the synthesis of compounds targeting the PI3K/AKT/mTOR pathway in cancer (Zhang, Ye, Xu, & Xu, 2018).

  • Corrosion Inhibition : Research into tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrates its potential as a corrosion inhibitor for carbon steel in acidic environments. This study exemplifies how chemical intermediates can find applications beyond pharmacology, addressing industrial challenges like corrosion control (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

properties

IUPAC Name

tert-butyl 3-[(4-chlorophenyl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2S/c1-17(2,3)21-16(20)19-10-4-5-13(11-19)12-22-15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBAPGCHHOWVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate

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